In Vivo Profile of AMG-337: A Potent and Selective MET Kinase Inhibitor
In Vivo Profile of AMG-337: A Potent and Selective MET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of AMG-337, a highly selective, oral, small-molecule inhibitor of the MET receptor tyrosine kinase. The information presented is collated from preclinical and early-phase clinical studies, offering critical insights for professionals in oncology and drug development.
Executive Summary
AMG-337 has demonstrated robust in vivo anti-tumor activity in MET-dependent cancer models, driven by its potent and selective inhibition of the MET signaling pathway. Preclinical studies have established a clear dose-dependent relationship between AMG-337 administration and tumor growth inhibition, which correlates with the pharmacodynamic modulation of MET signaling. In clinical settings, AMG-337 has shown a manageable safety profile and predictable pharmacokinetics. This document details the quantitative PK/PD parameters, experimental methodologies employed in key studies, and visual representations of the underlying biological pathways and experimental workflows.
Pharmacokinetics
Oral administration of AMG-337 in preclinical models and human subjects is characterized by rapid absorption.[1][2][3] Clinical data from a first-in-human Phase I study in patients with advanced solid tumors revealed that AMG-337 exposures increased with dose up to 300 mg once daily.[4] The maximum plasma concentration (Tmax) was observed approximately 3.0 hours after a 300 mg once-daily dose.[2][3][4] The plasma half-life is relatively short, and the drug does not accumulate with multiple-dose administration.[4][5]
Table 1: Pharmacokinetic Parameters of AMG-337 in Humans (Once-Daily Dosing)
| Dose | Mean Cmax (ng/mL) | Mean AUC0-24 (ng·h/mL) | Mean t1/2 (h) |
| 150 mg | 631 | 4330 | 4.6 - 7.4 |
| 200 mg | 948 | 6880 | 4.6 - 7.4 |
| 300 mg | 1360 | 10600 | 4.6 - 7.4 |
Data compiled from a Phase I clinical trial.[4][5]
In a study involving Asian patients with advanced solid tumors, Cmax and AUC0-24 exposures increased proportionally with doses from 150 mg to 300 mg once daily, with minimal plasma accumulation over 28 days.[6]
Pharmacodynamics
AMG-337 potently inhibits MET phosphorylation and downstream signaling pathways, including the PI3K and MAPK pathways.[7][8][9] This inhibition leads to cell cycle arrest in the G1 phase, a reduction in DNA synthesis, and the induction of apoptosis in MET-dependent tumor cells.[7][10]
In vivo studies using tumor xenograft models have demonstrated a strong correlation between the dose of AMG-337 and its pharmacodynamic effects. A single oral dose of 0.75 mg/kg resulted in over 90% inhibition of Gab-1 phosphorylation, a key downstream effector of MET.[7][8] Unbound plasma concentrations of AMG-337 greater than 27 nmol/L were associated with this level of target inhibition.[7]
Table 2: In Vivo Pharmacodynamic Effects of AMG-337 in Xenograft Models
| Xenograft Model | Dose (mg/kg, once daily) | Efficacy Outcome |
| SNU-620 (Gastric) | 0.3 | 100% Tumor Growth Inhibition |
| 1, 3 | Significant Tumor Regression | |
| SNU-5 (Gastric) | 0.3 | 100% Tumor Growth Inhibition |
| 1, 3, 10 | Significant Tumor Regression | |
| U-87 MG (Glioblastoma) | 3 | 100% Tumor Growth Inhibition |
| 10 | Tumor Regression |
Data from preclinical studies in mice bearing human tumor xenografts.[7][9][11]
Signaling Pathways and Experimental Workflows
MET Signaling Pathway Inhibition by AMG-337
AMG-337 is an ATP-competitive inhibitor that binds to the MET receptor tyrosine kinase, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[8][12][13] The diagram below illustrates the key components of the MET pathway and the point of inhibition by AMG-337.
In Vivo Efficacy and Pharmacodynamic Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy and pharmacodynamics of AMG-337 in a tumor xenograft model.
Experimental Protocols
Tumor Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of AMG-337 in MET-dependent cancer models.
Methodology:
-
Cell Lines and Culture: Human cancer cell lines with MET amplification (e.g., SNU-620, SNU-5) or HGF/MET autocrine loop dependency (e.g., U-87 MG) are cultured under standard conditions.[7]
-
Animal Models: Female athymic nude mice are typically used.[7]
-
Tumor Implantation: Cultured tumor cells are harvested and injected subcutaneously into the flank of the mice.[7]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups (typically n=10 per group).[7]
-
Drug Administration: AMG-337 is administered orally, once daily, at various doses (e.g., 0.3, 1, 3, 10 mg/kg).[7][11] The vehicle control group receives the formulation without the active compound.
-
Efficacy Monitoring: Tumor volume is measured twice weekly using calipers. Body weight is also monitored as an indicator of toxicity.[7]
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Efficacy is assessed by comparing tumor growth inhibition or regression in the treated groups relative to the control group.[7]
In Vivo Pharmacodynamic Assays
Objective: To assess the in vivo inhibition of MET signaling by AMG-337 in tumor xenografts.
Methodology:
-
Study Setup: Mice bearing established tumor xenografts are treated with a single oral dose of AMG-337 or vehicle.[7]
-
Sample Collection: At specific time points after dosing (e.g., 3 and 24 hours), tumors are harvested, and plasma samples are collected for pharmacokinetic analysis.[7]
-
Tumor Lysate Preparation: Harvested tumors are homogenized to prepare protein lysates.[7]
-
Protein Analysis: The levels of total and phosphorylated MET, Gab-1, ERK1/2, and AKT are quantified using methods such as immunoblot analysis or quantitative electrochemiluminescence immunoassay.[7][14]
-
Data Analysis: The percentage of inhibition of phosphorylation of target proteins is calculated relative to the vehicle-treated control group.[7]
Conclusion
AMG-337 is a potent and selective MET inhibitor with a well-defined in vivo pharmacokinetic and pharmacodynamic profile. The strong correlation between drug exposure, target engagement, and anti-tumor efficacy in preclinical models provided a solid foundation for its clinical development. The data summarized in this guide underscore the importance of patient selection based on MET amplification for maximizing the therapeutic potential of AMG-337. These findings are critical for the ongoing research and development of targeted therapies in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. A Phase 1 study evaluating AMG 337 in Asian patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Facebook [cancer.gov]
- 14. researchgate.net [researchgate.net]
